Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and ester functionalities
Preparation Methods
The synthesis of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylic acid with methanol. This reaction is carried out under acidic conditions to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
- **Chem
Biological Activity
Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (CAS No. 1822823-43-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Molecular Formula: C₁₃H₁₅NO₄
Molecular Weight: 249.26 g/mol
Structure: The compound features a pyrrolidine ring with a hydroxyl group and a carboxylate functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The compound's chiral nature enhances its binding affinity and specificity towards these targets.
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and modulating metabolic pathways.
- Receptor Modulation: It can also interact with receptors, influencing cellular signaling pathways that may lead to therapeutic effects .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against multidrug-resistant strains highlights its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties. For instance, it was tested against A549 human lung adenocarcinoma cells, where certain analogs showed significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Case Studies
- Anticancer Efficacy:
-
Antimicrobial Screening:
- Another study screened this compound against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated promising antimicrobial activity, suggesting its potential for further development in treating resistant infections.
Comparative Analysis
The table below compares this compound with similar compounds regarding their molecular structure and biological activities.
Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|---|
This compound | C₁₃H₁₅NO₄ | Hydroxyl and carboxylate groups | Yes | Yes |
Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate | C₁₄H₁₇NO₄ | Ethyl group instead of methyl | Moderate | Limited |
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate | C₁₃H₁₅NO₄ | Piperidine ring structure | Limited | Weak |
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)10-8-14(12(16)11(10)15)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3 |
InChI Key |
PMSIFHYLTJEGQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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